7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione
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Overview
Description
7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation in industrial settings allows for efficient and rapid production, making it a preferred method for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reactions are typically carried out under controlled conditions to ensure high yields and purity of the products.
Major Products Formed: The major products formed from the reactions of this compound include various substituted derivatives that exhibit enhanced biological activities. These derivatives are often used in medicinal chemistry for the development of new drugs .
Scientific Research Applications
7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione has a wide range of scientific research applications. Additionally, it is used as a reactant in the synthesis of dihydroorotate dehydrogenase inhibitors, which have antimalarial activity . The compound is also investigated for its pharmacological activity, particularly its binding to HIV TAR RNA, making it a potential candidate for antiviral drug development .
Mechanism of Action
The mechanism of action of 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione include 5-Methyl-7-hydroxy-1,3,4-triazaindolizine, 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene, and 7-Hydroxy-5-methyl-1,3,4-triazaindolizine .
Uniqueness: What sets this compound apart from similar compounds is its unique structure, which allows for diverse chemical modifications and a broad range of biological activities. Its ability to inhibit specific molecular pathways, such as the ERK signaling pathway, highlights its potential as a therapeutic agent .
Properties
CAS No. |
100114-29-2 |
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Molecular Formula |
C6H6N4S |
Molecular Weight |
166.21 g/mol |
IUPAC Name |
7-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-thione |
InChI |
InChI=1S/C6H6N4S/c1-4-2-3-7-5-8-6(11)9-10(4)5/h2-3H,1H3,(H,9,11) |
InChI Key |
YJRRWJRVQFNMQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NC2=NC(=S)NN12 |
Origin of Product |
United States |
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